molecular formula C17H17FN2O3S B11478149 3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11478149
M. Wt: 348.4 g/mol
InChI Key: VMPNDTNNJLDHEX-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure combining a fluorophenyl group, a sulfonyl group, a furan ring, and a pyrrole ring, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Final Assembly: The final compound is obtained by coupling the furan and pyrrole intermediates under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrrole rings.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its therapeutic potential.

Industry

In the materials science industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism by which 3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with protein targets, while the furan and pyrrole rings could participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine: Similar structure but with a chlorine atom instead of fluorine.

    3-[(4-methylphenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. This can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C17H17FN2O3S/c1-11-12(2)20(10-14-4-3-9-23-14)17(19)16(11)24(21,22)15-7-5-13(18)6-8-15/h3-9H,10,19H2,1-2H3

InChI Key

VMPNDTNNJLDHEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC=CO3)C

Origin of Product

United States

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